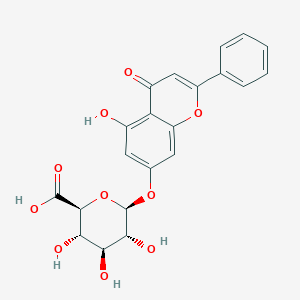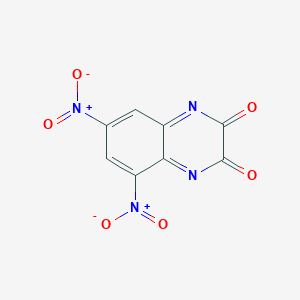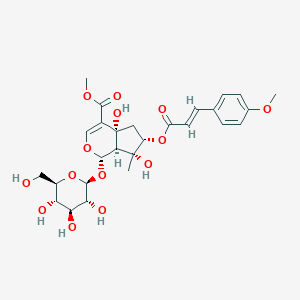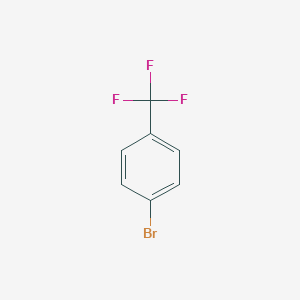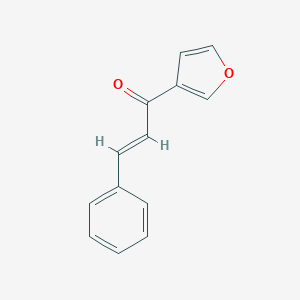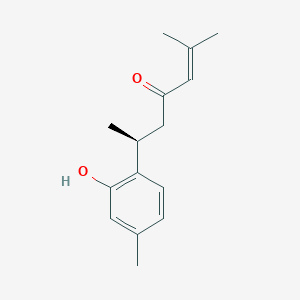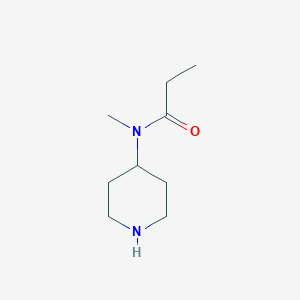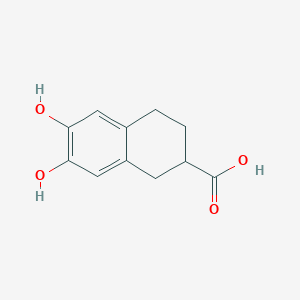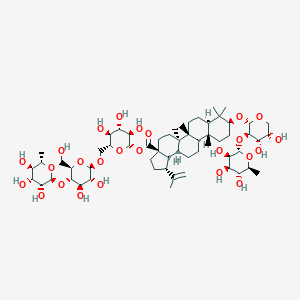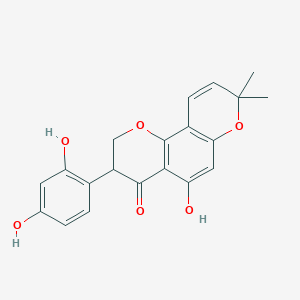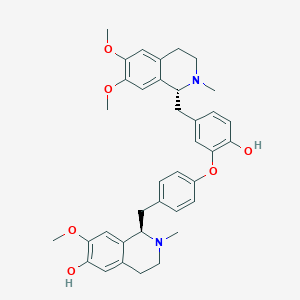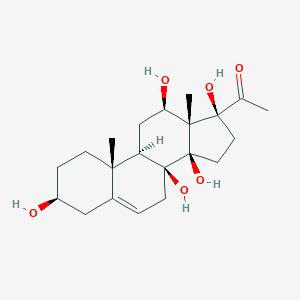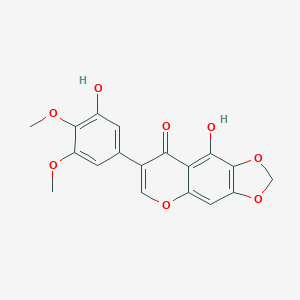
Dichotomitin
描述
二裂素是一种异黄酮类化合物,化学式为C18H14O8。 它从金丝草(Belamcanda chinensis (L.) DC)的根茎中分离得到,金丝草是一种常用的中药 。该化合物以其多种生物活性及其潜在的治疗应用而闻名。
准备方法
合成路线和反应条件
二裂素可以通过使用适当的起始原料和试剂进行的几种化学反应来合成。 合成路线通常涉及使用甲氧基和羟基取代的苯衍生物,然后进行环化反应形成异黄酮结构 。
工业生产方法
二裂素的工业生产涉及从金丝草的根茎中提取该化合物。提取过程包括干燥和研磨植物材料,然后使用甲醇或乙醇等有机溶剂进行溶剂提取。 然后使用色谱技术纯化提取物以分离二裂素 。
化学反应分析
反应类型
二裂素会发生多种化学反应,包括:
氧化: 二裂素可以被氧化形成醌和其他氧化衍生物。
还原: 还原反应可以将二裂素转化为其还原形式,例如二氢衍生物。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 使用硼氢化钠(NaBH4)和氢化锂铝(LiAlH4)等还原剂。
主要形成的产物
科学研究应用
二裂素具有广泛的科学研究应用,包括:
化学: 用作研究异黄酮及其化学性质的参考化合物。
生物学: 研究其潜在的抗炎、抗氧化和抗癌活性。
医学: 探索其在治疗癌症、炎症和氧化应激相关疾病等疾病方面的治疗潜力。
工业: 用于开发天然产物药物和保健品.
作用机制
二裂素通过各种分子靶点和通路发挥作用。已知它与参与炎症、氧化应激和细胞增殖的酶和受体相互作用。 该化合物可以抑制促炎酶的活性,清除自由基,并在癌细胞中诱导凋亡 。
相似化合物的比较
类似化合物
丹皮酚: 另一种具有类似抗炎和抗氧化特性的异黄酮。
鸢尾素: 以其抗癌和保肝活性而闻名。
鸢尾花黄素: 表现出抗炎和抗氧化作用.
二裂素的独特性
二裂素的独特性在于其特定的化学结构,包括苯环上的甲氧基和羟基取代基,以及它通过化学反应形成各种衍生物的能力。 这种结构上的独特性使其具有多种生物活性及其潜在的治疗应用 。
属性
IUPAC Name |
9-hydroxy-7-(3-hydroxy-4,5-dimethoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8/c1-22-12-4-8(3-10(19)17(12)23-2)9-6-24-11-5-13-18(26-7-25-13)16(21)14(11)15(9)20/h3-6,19,21H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFOGGCBLWTCPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C2=COC3=CC4=C(C(=C3C2=O)O)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10237087 | |
| Record name | Dichotomitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10237087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88509-91-5 | |
| Record name | Dichotomitin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088509915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichotomitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10237087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is dichotomitin and where is it found?
A1: this compound is an isoflavone primarily found in the rhizomes of Belamcanda chinensis, also known as blackberry lily. It was first isolated from Iris dichotoma Pall. []. This plant is used in traditional Chinese medicine.
Q2: What are the main metabolic pathways of this compound?
A2: this compound undergoes various metabolic transformations, including demethylation, hydroxylation, glucuronidation, and sulfation. One major metabolic pathway is the opening of the 1,3-benzodioxole ring [].
Q3: Which cytochrome P450 enzymes are involved in this compound metabolism?
A3: In vitro studies using human recombinant enzymes revealed that CYP1A2, 2C19, and 2D6 contribute to the formation of the metabolite 3',5,6,7-tetrahydroxy-4',5'-dimethoxy isoflavone (M6). Interestingly, CYP1A2 exclusively catalyzes the formation of another major metabolite, 8-hydroxy-dichotomitin (M8) [].
Q4: Can you describe the structural characteristics of this compound?
A4: this compound is a 5,3′-dihydroxy-4′,5′-dimethoxy-6,7-methylenedioxyisoflavone []. While the provided research papers don't explicitly state the molecular formula and weight, this information can be deduced from the chemical structure.
Q5: How does the content of this compound vary within Belamcanda chinensis?
A5: this compound content varies significantly within different parts of the Belamcanda chinensis plant. The eldest parts of the rhizome, directly originating from the seedling, generally exhibit higher concentrations of this compound and other flavonoids compared to the younger parts [].
Q6: Are there any analytical methods available to quantify this compound?
A7: Yes, high-performance liquid chromatography (HPLC) coupled with various detection methods, particularly ultraviolet (UV) detection, is widely employed for quantifying this compound and other isoflavones in Belamcanda chinensis extracts [, , , ].
Q7: What is the significance of understanding the metabolic fate of this compound?
A8: Characterizing the metabolic pathways and enzymes involved in this compound breakdown is crucial for understanding its disposition within the body. This knowledge is essential for assessing its potential efficacy and safety as a therapeutic agent [].
Q8: How do the levels of this compound compare in fresh and dried Belamcanda chinensis and other Iris species?
A9: The levels of this compound and other isoflavones can differ between fresh and dried forms of Belamcanda chinensis and other Iris species. For instance, iridin is the most abundant isoflavone in both fresh and dried Belamcanda chinensis, while irisflorentin dominates in Iris germanica. Interestingly, these isoflavones are barely detectable in Iris japonica []. This highlights the variability in phytochemical profiles among different Iris species.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


